(2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol
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Overview
Description
(2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol is a complex organic compound that features a tetrahydrofuran ring substituted with an ethylisoxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired stereochemistry and functional groups. Common synthetic routes may include:
Cyclization reactions: to form the tetrahydrofuran ring.
Substitution reactions: to introduce the ethylisoxazole group.
Protecting group strategies: to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include:
Catalytic processes: to increase yield and selectivity.
Continuous flow chemistry: to enhance reaction efficiency.
Green chemistry principles: to minimize waste and use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the isoxazole ring to form different functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Catalysts: Such as Pd/C (Palladium on carbon) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Study of reaction mechanisms: Provides insights into the behavior of similar compounds in various reactions.
Biology
Biochemical studies: Used to investigate the interactions with biological molecules and pathways.
Enzyme inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Material science: Used in the development of new materials with specific properties.
Catalysis: Potential catalyst or catalyst precursor in industrial processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting or modulating their activity.
Interaction with receptors: Affecting signal transduction pathways.
Modulation of gene expression: Influencing the expression of specific genes.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5S)-5-(3-Methylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol: Similar structure with a methyl group instead of an ethyl group.
(2R,3R,4S,5S)-5-(3-Phenylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
Structural uniqueness: The presence of the ethylisoxazole group provides unique chemical and physical properties.
Reactivity: Different reactivity patterns compared to similar compounds due to the ethyl group.
Applications: Specific applications in research and industry that are not shared by similar compounds.
Properties
Molecular Formula |
C9H13NO5 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-5-(3-ethyl-1,2-oxazol-5-yl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C9H13NO5/c1-2-4-3-5(15-10-4)8-6(11)7(12)9(13)14-8/h3,6-9,11-13H,2H2,1H3/t6-,7+,8+,9+/m0/s1 |
InChI Key |
JOBWYDOTAFPRMG-JQCXWYLXSA-N |
Isomeric SMILES |
CCC1=NOC(=C1)[C@@H]2[C@H]([C@H]([C@@H](O2)O)O)O |
Canonical SMILES |
CCC1=NOC(=C1)C2C(C(C(O2)O)O)O |
Origin of Product |
United States |
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